molecular formula C15H13N3S B1269356 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 22478-90-6

5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1269356
CAS RN: 22478-90-6
M. Wt: 267.4 g/mol
InChI Key: NORNNMHDCZHPNP-UHFFFAOYSA-N
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Description

5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol (BPTT) is a novel thiol-containing triazole derivative that has been recently developed for use in scientific research. BPTT has a wide range of applications in various fields, including biochemistry, physiology, and pharmacology. Its unique thiol-containing structure gives it a number of distinct advantages over other thiol-containing compounds, making it an attractive option for many researchers.

Scientific Research Applications

Antimicrobial Agent

1,2,4-Triazole derivatives have been recognized for their potent antimicrobial properties. The N–C–S linkage in the skeleton of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol contributes to its efficacy as an antimicrobial agent . This compound can be explored for its potential to combat a range of microbial infections, including those caused by bacteria resistant to current antibiotics.

Anticancer Activity

The structural uniqueness of 1,2,4-triazoles allows them to interact with biological receptors through hydrogen-bonding and dipole interactions . This interaction mechanism can be harnessed in the design of anticancer drugs, where 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol could potentially inhibit the growth of cancer cells or interfere with cancer cell metabolism.

Anti-Inflammatory and Analgesic

Research has indicated that 1,2,4-triazole derivatives exhibit significant anti-inflammatory and analgesic activities . This compound could be synthesized and tested for its effectiveness in reducing inflammation and pain, providing a new avenue for the development of non-steroidal anti-inflammatory drugs (NSAIDs).

Material Science

In material science, the incorporation of 1,2,4-triazole derivatives into polymers and other materials can enhance their properties . The compound could be utilized to create novel materials with improved thermal stability, mechanical strength, or specific electronic characteristics.

Organic Catalysts

The triazole ring can act as an organic catalyst in various chemical reactions due to its ability to stabilize transition states . The specific structure of 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol might be exploited in catalysis, leading to more efficient and environmentally friendly chemical processes.

Drug Discovery and Design

Lastly, the role of 1,2,4-triazoles in drug discovery cannot be overstated. With its triazole core, 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol can be a key pharmacophore in the development of new drugs, offering a platform for the synthesis of compounds with desired biological activities .

properties

IUPAC Name

3-benzyl-4-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c19-15-17-16-14(11-12-7-3-1-4-8-12)18(15)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORNNMHDCZHPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349851
Record name 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22478-90-6
Record name 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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